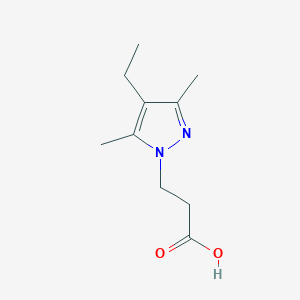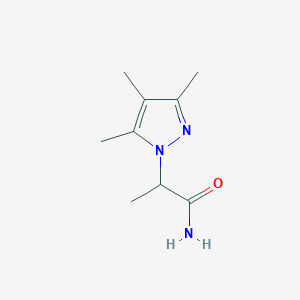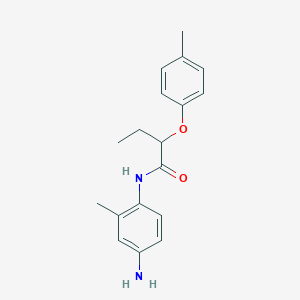
N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide, or AMMB, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless solid that has been used in organic synthesis, pharmaceuticals, and as a reagent in biochemical and physiological experiments. AMMB has been studied extensively in recent years and has been found to have a wide range of effects on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibitors
A series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, including compounds structurally related to N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide, were investigated for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds demonstrated significant DPP-4 inhibitory activity, making them relevant in the context of diabetes treatment and blood glucose regulation (Nitta et al., 2012).
Pharmacokinetic and Metabolism Studies
The synthesis of compounds structurally similar to N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide, labeled with carbon-14, has been utilized in pharmacokinetic and metabolism studies. This process involves complex chemical synthesis and is crucial for understanding the metabolic pathways and distribution of such compounds in biological systems (Allen & Giffard, 1982).
Antifungal Activities
Various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, which are chemically related to N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide, have been tested for fungicidal activities against multiple fungi. These studies have shown that specific substitutions on the phenyl ring can significantly influence antifungal efficacy (Lee et al., 1999).
Matrix Metalloproteinase Inhibitors for PET Imaging
Fluorinated derivatives of broad-spectrum matrix metalloproteinase inhibitors (MMPIs), based on structures like N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide, have been synthesized for potential use in positron emission tomography (PET) imaging. These compounds are pivotal in visualizing upregulated and activated MMPs in various pathological processes (Wagner et al., 2007).
Structural Characterization of Schiff Bases
Research into the stable NH-form of threonine-based Schiff bases, including compounds related to N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide, has provided insights into their crystalline structure and the potential for resonance between different canonical structures. This research is crucial for understanding the chemical properties and potential applications of these compounds (Oketani et al., 2019).
Tyrosinase and Melanin Inhibitors
N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, similar in structure to N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide, have been synthesized and evaluated for their inhibitory potential against mushroom tyrosinase and melanin production. These studies are significant in the development of depigmentation drugs (Raza et al., 2019).
Antisecretory Activity in Gastric Acid Secretion
N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, chemically related to N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide, have demonstrated antisecretory activity against histamine-induced gastric acid secretion in rats. These findings are relevant for potential applications in treating gastric conditions (Ueda et al., 1991).
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-17(22-15-8-5-12(2)6-9-15)18(21)20-16-10-7-14(19)11-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPWXNINIDLYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



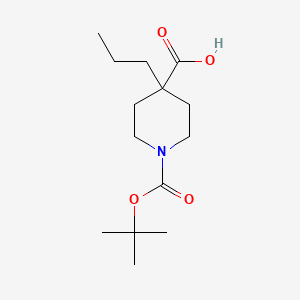

![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)
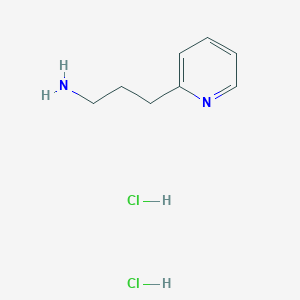
![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)
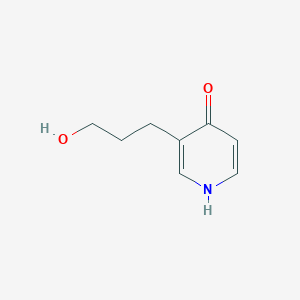
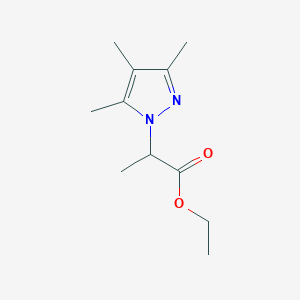
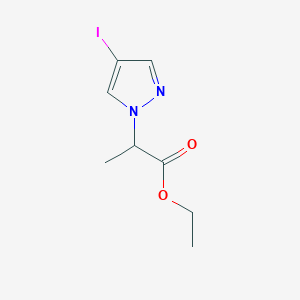
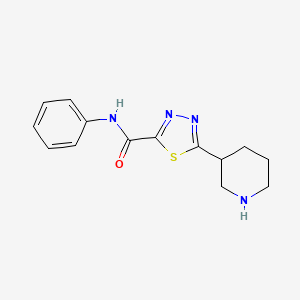
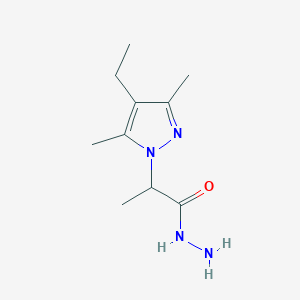
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile](/img/structure/B1391195.png)
